

In Vivo Efficacy of FH535 Compared to Standard Chemotherapy: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of **FH535**, a dual inhibitor of the Wnt/β-catenin and PPAR signaling pathways, against standard-of-care chemotherapy agents in preclinical cancer models. The data presented is compiled from various studies to offer a side-by-side perspective on their anti-tumor activities.

Colorectal Cancer Quantitative Efficacy Data



Treatment Group	Cancer Model	Dosage and Administration	Tumor Growth Inhibition (TGI)	Study Reference
FH535	HT29 human colon cancer xenograft	100 mg/kg, intraperitoneal injection, daily	Statistically significant reduction in tumor volume and weight compared to control. At the end of the experiment, the tumor size and weight of the FH535-treated group was significantly smaller than the control group.[1]	Chen et al., 2017[1]
5-FU/Oxaliplatin	MC38 mouse colon cancer xenograft	5-FU: 50 mg/kg; Oxaliplatin: 10 mg/kg, intraperitoneal injection	Significantly reduced tumor growth rate compared to the PBS group.[2]	Wang et al., 2018[2]
5-FU/Oxaliplatin	HCT116 human colon cancer xenograft	Oxaliplatin: 8 mg/kg, single dose	70% growth inhibition on- chip, comparable to 60% average growth inhibition in xenografts.[3]	van der Meer et al., 2022[3]

Note: The data presented for **FH535** and standard chemotherapy are from separate studies and not from a head-to-head comparison.

Experimental Protocols



FH535 in HT29 Xenograft Model[1]

- Cell Line: HT29 human colon cancer cells.
- Animal Model: Female BALB/c nude mice (4-6 weeks old).
- Tumor Implantation: 5×10^6 HT29 cells in 100 μ L of PBS were injected subcutaneously into the right flank of each mouse.
- Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into two groups: control (vehicle) and **FH535**. **FH535** was administered via intraperitoneal injection at a dose of 100 mg/kg daily.
- Efficacy Evaluation: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²)/2. At the end of the study, tumors were excised and weighed.

5-FU/Oxaliplatin in MC38 Xenograft Model[2]

- Cell Line: MC38 mouse colon cancer cells.
- Animal Model: C57BL/6 mice.
- Tumor Implantation: Subcutaneous injection of MC38 cells.
- Treatment: Intraperitoneal injection of 5-FU (50 mg/kg) and oxaliplatin (10 mg/kg).
- Efficacy Evaluation: Tumor growth rate and survival time were recorded.

Pancreatic Cancer Quantitative Efficacy Data



Treatment Group	Cancer Model	Dosage and Administration	Tumor Growth Inhibition (TGI)	Study Reference
FH535	Pancreatic cancer xenograft	Not specified in abstract	Repressed pancreatic cancer xenograft growth in vivo.[4] [5][6]	Liu et al., 2016[4] [5][6]
Gemcitabine	Murine pancreatic tumor	Clinically comparable low doses	Moderately suppressed pancreatic tumor development. Combination with losartan showed marked inhibitory effect.[7]	Nakai et al., 2007[7]
FOLFIRINOX	Advanced pancreatic adenocarcinoma (clinical study)	Standard regimen	Median overall survival of 11.1 months vs. 6.8 months for gemcitabine.[8]	Conroy et al., 2011[8]

Note: The data for **FH535** is from a preclinical xenograft model, while the FOLFIRINOX data is from a clinical trial. Gemcitabine data is from a preclinical model. These are not direct comparisons.

Experimental Protocols

FH535 in Pancreatic Cancer Xenograft Model[4][5][6]

- Animal Model: Pancreatic cancer xenografts were established in mice.
- Treatment: FH535 was administered to the treatment group. The specific dosage and route
 of administration were not detailed in the abstract.



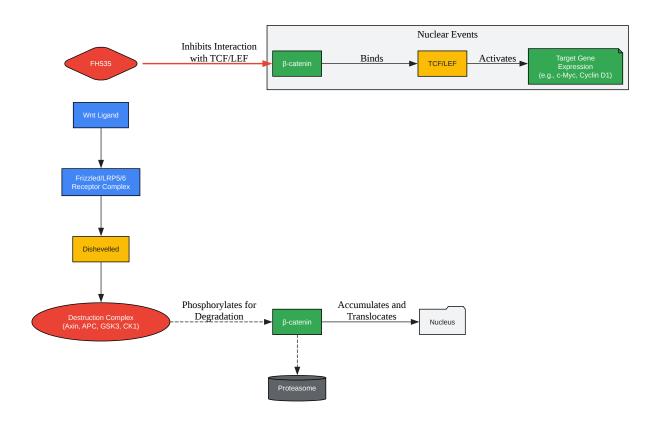
• Efficacy Evaluation: Tumor growth was monitored. On day 13 after the initiation of **FH535** administration, the tumor volume of the **FH535**-treated group reached statistical significance as compared to the control group.[4]

Gemcitabine in Murine Pancreatic Tumor Model[7]

- Animal Model: Murine pancreatic tumor model.
- Treatment: Gemcitabine was administered at clinically comparable low doses.
- Efficacy Evaluation: Tumor development was monitored.

Visualizations Signaling Pathway



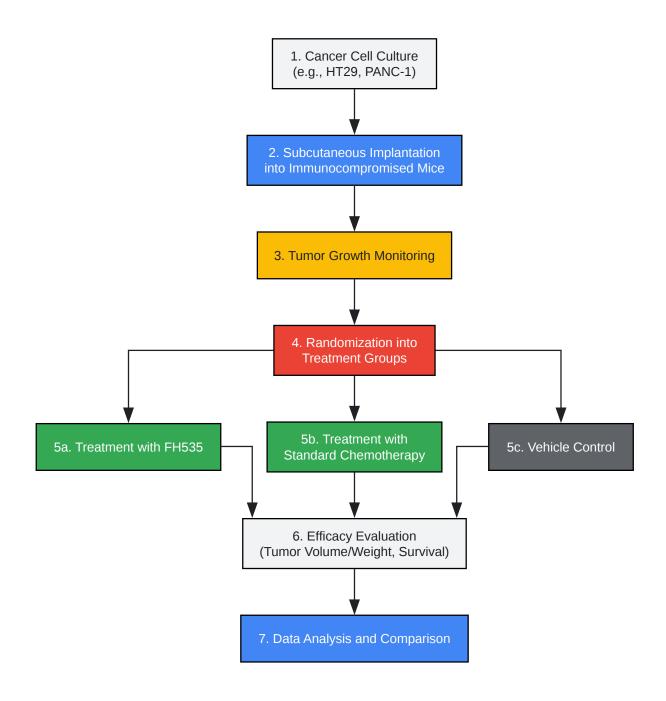


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Caption: Wnt/ β -catenin signaling pathway and the inhibitory action of **FH535**.

Experimental Workflow





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Caption: General experimental workflow for in vivo xenograft studies.

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